3-(2-Thienyl)pentanedioic acid

Description

BenchChem offers high-quality 3-(2-Thienyl)pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Thienyl)pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

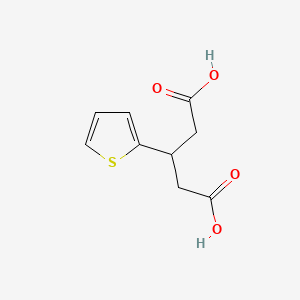

Structure

3D Structure

Properties

Molecular Formula |

C9H10O4S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

3-thiophen-2-ylpentanedioic acid |

InChI |

InChI=1S/C9H10O4S/c10-8(11)4-6(5-9(12)13)7-2-1-3-14-7/h1-3,6H,4-5H2,(H,10,11)(H,12,13) |

InChI Key |

KWXLGJVYLAGBAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3-(2-Thienyl)pentanedioic acid

This technical guide details the chemical architecture, synthetic pathways, and application spectrum of 3-(2-Thienyl)pentanedioic acid (also known as 3-(2-Thienyl)glutaric acid).

Part 1: Executive Summary

3-(2-Thienyl)pentanedioic acid is a dicarboxylic acid intermediate critical to the synthesis of bioactive heterocycles and pharmaceutical agents. Structurally, it consists of a glutaric acid backbone substituted at the

Its utility extends beyond medicinal chemistry into material science, where the thiophene moiety serves as a potential site for electropolymerization or further functionalization in conductive polymer research.[1]

Part 2: Molecular Architecture & Physiochemical Profile

Chemical Identity

-

IUPAC Name: 3-(Thiophen-2-yl)pentanedioic acid

-

Common Name: 3-(2-Thienyl)glutaric acid

-

Molecular Formula:

-

Molecular Weight: 214.24 g/mol

-

CAS Registry Number: Note: While the precursor 3-(2-Thienyl)acrylic acid is 1124-65-8, the specific CAS for this glutaric derivative is often referenced in patent literature or specific supplier catalogs (e.g., related to 21080-92-2 series).

Structural Analysis

The molecule features a

-

Thiophene Ring: Electron-rich aromatic system; susceptible to electrophilic aromatic substitution at C5.

-

Carboxylic Acid Termini: Provide solubility in polar solvents and serve as handles for cyclization (anhydrides/imides).

- -Substitution: The steric bulk of the thiophene ring at the 3-position influences the conformation of the glutaric chain, often favoring the formation of cyclic anhydrides upon dehydration.

Physiochemical Properties Table

| Property | Value / Description |

| Physical State | Solid (Crystalline powder) |

| Color | White to Off-white |

| Melting Point | 128–132 °C (Typical for 3-arylglutaric acids) |

| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in Water |

| pKa | ~4.3 (COOH 1), ~5.4 (COOH 2) (Estimated) |

| Stability | Stable under standard conditions; Hygroscopic |

Part 3: Synthetic Pathways[4][5]

The synthesis of 3-(2-Thienyl)pentanedioic acid is classically achieved via a Michael Addition strategy, utilizing 3-(2-Thienyl)acrylic acid as the Michael acceptor.

Reaction Logic

-

Knoevenagel Condensation: Thiophene-2-carboxaldehyde reacts with malonic acid to form the unsaturated acrylic acid.

-

Esterification: Conversion to the ethyl ester to increase solubility and reactivity.

-

Michael Addition: Reaction with diethyl malonate generates a tetra-ester intermediate.

-

Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ester groups and decarboxylates the geminal dicarboxylic acid moiety to yield the target glutaric acid.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic route from aldehyde precursor to the target diacid and its anhydride derivative.

Part 4: Experimental Protocols

Protocol: Synthesis via Michael Addition

Objective: Preparation of 3-(2-Thienyl)pentanedioic acid from 3-(2-thienyl)acrylate.

Materials:

-

Ethyl 3-(2-thienyl)acrylate (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (1.2 eq, 21% wt in EtOH)

-

Hydrochloric acid (6N)

-

Ethanol (anhydrous)

Methodology:

-

Enolate Formation: In a dry flask under

, add diethyl malonate to the sodium ethoxide solution at 0°C. Stir for 30 mins to generate the sodiomalonate enolate. -

Addition: Dropwise add Ethyl 3-(2-thienyl)acrylate (dissolved in minimal EtOH). The solution will likely turn yellow/orange.

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for consumption of the acrylate.

-

Workup (Intermediate): Cool to RT, neutralize with dilute acetic acid, and remove ethanol in vacuo. Partition residue between water and diethyl ether. Dry organic layer (

) and concentrate to yield the tetra-ester oil. -

Hydrolysis/Decarboxylation: Suspend the tetra-ester in 6N HCl (10 vol). Reflux vigorously for 12–18 hours. Critical Step: This simultaneously hydrolyzes the esters and decarboxylates the gem-diacid.

-

Isolation: Cool the solution to 0°C. The product usually crystallizes out. Filter and wash with ice-cold water. Recrystallize from water/ethanol if necessary.

Protocol: Anhydride Formation

Context: The anhydride is often the reactive species for further derivatization (e.g., imide formation).

-

Dissolve 3-(2-Thienyl)pentanedioic acid in Acetic Anhydride (5 vol).

-

Reflux for 2 hours.

-

Concentrate in vacuo to remove excess acetic anhydride and acetic acid.

-

The residue solidifies upon cooling to yield 3-(2-Thienyl)glutaric anhydride .

Part 5: Reactivity & Applications[3]

Pharmaceutical Relevance

This molecule serves as a scaffold for GABA-ergic agents . By constraining the glutamate backbone with the thiophene ring, researchers can probe specific binding pockets in the CNS.

-

Glutarimides: Reaction of the anhydride with ammonia or substituted amines yields glutarimides, a class of compounds known for anticonvulsant and immunomodulatory activity (analogous to Thalidomide).

-

Pregabalin Analogs: Reduction of the cyano-intermediates derived from this acid can lead to

-substituted

Mechanistic Pathway: Imide Formation

Figure 2: Conversion of the diacid to the bioactive glutarimide scaffold.

Part 6: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask if handling dry powder.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as carboxylic acids can be hygroscopic.

-

First Aid: In case of contact, flush with copious water. If inhaled, move to fresh air.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-(2-Thienyl)acrylic acid. Link (Precursor data used for toxicity inference).

-

Organic Syntheses. (1955). 3-Methylpentanedioic Acid (Glutaric acid, 3-methyl-). Org. Synth. 35, 78. Link (Standard protocol reference for 3-substituted glutaric acids).

-

Boys, M. L., et al. (2009). Synthesis of 3-arylglutaric anhydrides. Tetrahedron Letters, 50(20), 2334-2336.[2] Link

-

PubChem. (2025). Compound Summary: 3-(2-Thienyl)acrylic acid.[3] Link

-

Mahboob, S. (2008). Synthesis and characterization of trichlorogermyl dioic acids. Monatshefte für Chemie, 139, 1019-1024. Link (Structural characterization of related pentanedioic acids).

Sources

pKa values and acidity of 3-(2-Thienyl)pentanedioic acid

An In-Depth Technical Guide to the Acidity and pKa Determination of 3-(2-Thienyl)pentanedioic Acid

Executive Summary

The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the acidity of 3-(2-Thienyl)pentanedioic acid, a molecule of interest for its potential applications in medicinal chemistry. We delve into the theoretical principles governing its dicarboxylic nature and the electronic influence of the thienyl substituent. This document outlines robust, field-proven experimental methodologies, including potentiometric titration and UV-Vis spectrophotometry, for the precise determination of its two pKa values. Furthermore, we explore the utility of computational approaches for in silico pKa prediction. This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical protocols necessary to accurately characterize the acid-base properties of this and similar molecules.

Theoretical Framework of Acidity

Understanding the acidity of 3-(2-Thienyl)pentanedioic acid requires an analysis of its core structure: a five-carbon dicarboxylic acid (pentanedioic acid, also known as glutaric acid) backbone with a thienyl group attached to the central carbon (C3). This structure gives rise to two distinct ionization events, each with a corresponding pKa value.

The Stepwise Dissociation of a Dicarboxylic Acid

As a dicarboxylic acid, the molecule undergoes a two-step deprotonation in aqueous solution.

-

First Dissociation (pKa₁): The first proton is lost from one of the two carboxyl groups. The proximity of the second, intact carboxylic acid group exerts an electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion. This makes the first proton significantly more acidic (lower pKa) than a comparable monocarboxylic acid like acetic acid (pKa ≈ 4.75). The acidity generally increases as the distance between the two carboxyl groups decreases.

-

Second Dissociation (pKa₂): The removal of the second proton is more difficult. This is because the proton is being removed from a species that already carries a negative charge (the monoanion). The electrostatic repulsion from the existing carboxylate group destabilizes the resulting dianion, making the second proton less acidic (higher pKa).

The dissociation equilibria can be visualized as follows:

Caption: Stepwise dissociation of 3-(2-Thienyl)pentanedioic acid.

Electronic Influence of the 3-(2-Thienyl) Substituent

The thienyl group, an aromatic heterocycle, attached at the C3 position plays a crucial role in modifying the acidity relative to unsubstituted pentanedioic acid.

-

Inductive Effect: The carbon atoms within the thiophene ring are sp²-hybridized, making them more electronegative than the sp³-hybridized carbons of the pentanedioic acid chain. This, combined with the electronegativity of the sulfur atom, results in a net electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxyl groups, stabilizing the carboxylate conjugate bases formed upon deprotonation.

-

Consequence: The electron-withdrawing nature of the thienyl group is expected to increase the acidity of both carboxylic protons, leading to lower pKa₁ and pKa₂ values compared to unsubstituted pentanedioic acid (pKa₁ ≈ 4.34, pKa₂ ≈ 5.42).

Predicted pKa Values

| Compound | pKa₁ (Predicted/Actual) | pKa₂ (Predicted/Actual) | Rationale |

| Pentanedioic Acid (Glutaric Acid) | ~4.34 | ~5.42 | Baseline reference compound. |

| 3-(2-Thienyl)pentanedioic Acid | < 4.34 | < 5.42 | The electron-withdrawing thienyl group enhances the acidity of both protons. |

Experimental Determination of pKa Values

Precise pKa determination is essential for building accurate structure-activity relationships and pharmacokinetic models. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.

Method 1: Potentiometric Titration

This is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant (a strong base, such as NaOH) is added incrementally. The pKa is determined from the resulting titration curve.

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

-

Sample Preparation:

-

Prepare a stock solution of 3-(2-Thienyl)pentanedioic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to achieve a final concentration of approximately 1 mM.

-

Prepare standardized titrant (0.1 M NaOH) and acidic (0.1 M HCl) solutions. Ensure the NaOH solution is carbonate-free to avoid errors.

-

Prepare a solution of 0.15 M KCl to maintain constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the KCl solution to maintain ionic strength.

-

Acidify the sample solution to a starting pH of ~1.8-2.0 with 0.1 M HCl.

-

Purge the solution with nitrogen to displace dissolved CO₂.

-

Immerse the calibrated pH electrode into the solution.

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12-12.5.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

The titration curve for a dicarboxylic acid will show two buffer regions and two equivalence points.

-

The pKa₁ is the pH at the half-equivalence point of the first buffer region (where half of the first proton has been neutralized).

-

The pKa₂ is the pH at the half-equivalence point of the second buffer region.

-

For higher accuracy, the equivalence points can be determined by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV).

-

-

Replication: Perform a minimum of three titrations to ensure reliability and calculate the average pKa values and standard deviations.

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is advantageous for compounds that possess a UV-active chromophore near the ionizable center and can be used with much lower concentrations (>10⁻⁶ M) than potentiometry. The thienyl group in 3-(2-Thienyl)pentanedioic acid serves as an adequate chromophore. The method relies on the principle that the protonated and deprotonated forms of the molecule will have different UV absorbance spectra.

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer, preferably with a microplate reader for higher throughput.

-

Reagent Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 8).

-

Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).

-

-

Sample Preparation:

-

Add a small aliquot of the analyte stock solution to each buffer solution to achieve a constant final concentration (e.g., 0.2 mM). Ensure any organic co-solvent concentration is low and consistent across all samples (e.g., <2% v/v).

-

-

Spectral Acquisition:

-

Measure the absorbance spectrum of the analyte in each buffered solution over a relevant wavelength range (e.g., 220-350 nm).

-

Measure the spectrum of the fully protonated species (in a highly acidic solution, e.g., pH 1-2) and the fully deprotonated species (in a highly basic solution, e.g., pH 10-12).

-

-

Data Analysis:

-

Select one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data should form a sigmoid curve (or two for a diprotic acid).

-

The inflection point of the sigmoid curve corresponds to the pKa, where the concentrations of the acidic and basic forms are equal.

-

The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.

-

Computational Approaches for pKa Prediction

When experimental determination is not feasible, computational (in silico) methods provide a valuable means of estimating pKa values. These methods are particularly useful in early-stage drug discovery for screening large libraries of virtual compounds.

-

Prediction Software: Commercial and academic software packages like ACD/pKa, Marvin, and SPARC use algorithms based on large databases of experimental pKa values and apply corrections based on the electronic effects of a molecule's structure.

-

Quantum Mechanical (QM) Methods: High-level QM calculations, often based on Density Functional Theory (DFT), can be used to calculate the free energy change of the dissociation reaction in a solvent model. Isodesmic methods, which compare the molecule of interest to a reference compound with a known pKa, can yield highly accurate predictions.

-

Reliability: While powerful, the accuracy of computational methods can vary. Results are most reliable when the molecule under investigation is structurally similar to compounds in the software's training set. For novel scaffolds, predictions should be treated as estimations and validated experimentally where possible.

Conclusion

3-(2-Thienyl)pentanedioic acid is a dicarboxylic acid whose acidity is defined by two pKa values. Its acidic character is enhanced by the electron-withdrawing inductive effect of the C3-thienyl substituent, making it a stronger acid than its unsubstituted counterpart, pentanedioic acid. The precise determination of its pKa₁ and pKa₂ values is crucial for its development in pharmaceutical applications and can be achieved with high fidelity using established experimental techniques such as potentiometric titration and UV-Vis spectrophotometry. In the absence of experimental data, modern computational methods offer a reliable means of estimation. This guide provides the foundational theory and actionable protocols for scientists to confidently characterize the acid-base properties of this important class of molecules.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Štefane, B., & Požgan, F. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Quora. (2017). Why is dicarboxylic acid stronger than monocarboxylate is?. Retrieved from [Link]

-

Orozco-Gamarra, C., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

-

HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

- Allen. (n.d

In-Depth Technical Guide: Safety and Handling of 3-(2-Thienyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety considerations and handling protocols for 3-(2-Thienyl)pentanedioic acid. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a research and development setting.

Core Directive: A Proactive Approach to Safety in the Absence of Specific Data

Anticipated Hazard Profile

Based on the safety data of analogous thiophene compounds, 3-(2-Thienyl)pentanedioic acid is anticipated to exhibit the following hazardous properties:

-

Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

-

Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]

-

Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3][4]

These potential hazards mandate the implementation of stringent safety protocols to minimize exposure risks.

Inferred Physicochemical Properties

The physical and chemical characteristics of 3-(2-Thienyl)pentanedioic acid can be inferred from related compounds:

| Property | Inferred Characteristic | Rationale Based on Analogs |

| Physical State | White to off-white or beige solid/crystals. | Structurally similar compounds like 3-(2-thienyl)propionic acid exist as crystals.[5] |

| Solubility | Likely soluble in various organic solvents. | Thiophene derivatives are generally soluble in organic solvents.[6] |

| Reactivity | Incompatible with strong bases, acids, and oxidizing agents. | The carboxylic acid functional groups will react with bases, and the thiophene ring can be susceptible to oxidation.[7] |

| Thermal Decomposition | May produce hazardous byproducts such as carbon monoxide, carbon dioxide, and sulfur oxides upon heating.[8] | This is a common decomposition pathway for sulfur-containing organic compounds. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Faceted Defense

A robust safety strategy relies on a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of 3-(2-Thienyl)pentanedioic acid should be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[9]

-

Containment: When weighing the compound, utilize a balance with a draft shield or a containment enclosure to minimize the dispersal of fine particles.

Personal Protective Equipment (PPE): Essential for Direct Handling

-

Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a heightened risk of splashes, a full-face shield should be used in conjunction with goggles.[8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of damage before each use and to practice proper glove removal techniques to avoid skin contact.[10]

-

Body Protection: A lab coat must be worn to protect against skin contact and contamination of personal clothing.

-

Respiratory Protection: In the absence of adequate ventilation or during spill clean-up, a NIOSH-approved respirator appropriate for organic dusts and vapors is required.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following workflow is designed to guide researchers through the safe handling of 3-(2-Thienyl)pentanedioic acid from preparation to disposal.

Caption: Experimental workflow for 3-(2-Thienyl)pentanedioic acid.

Emergency Procedures: Preparedness and Response

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][11]

Accidental Release Measures

-

Spill Response: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, contain the material and absorb it with an inert material before collection.

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials.[8][9]

-

Disposal: All waste materials, including the compound itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Toxicological Insights from Thiophene Derivatives

Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[12][13] The metabolism of substituted thiophenes often involves oxidative reactions, which can sometimes lead to the formation of reactive intermediates.[14] The inherent biological activity of the thiophene pharmacophore underscores the importance of minimizing direct exposure.

References

- [No title available]. (n.d.).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- ChemScene. (2025, December 8). Safety Data Sheet.

- CymitQuimica. (n.d.). CAS 1124-65-8: 3-(2-Thienyl)-2-propenoic acid.

- [No title available]. (2015, September 17). Safety Data Sheet.

- PubChem. (n.d.). 3-(2-Thienyl)acrylic acid.

- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- [No author]. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.

- ChemicalBook. (n.d.). 3-(2-THIENYL)PROPIONIC ACID CAS#: 5928-51-8.

- Sigma-Aldrich. (n.d.). 3-(2-Thienyl)-L-alanine.

- Ambeed. (n.d.). Safety Data Sheet.

- Saadoun, H. Q., et al. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- BenchChem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

Sources

- 1. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. file.ambeed.com [file.ambeed.com]

- 5. 3-(2-THIENYL)PROPIONIC ACID CAS#: 5928-51-8 [m.chemicalbook.com]

- 6. CAS 1124-65-8: 3-(2-Thienyl)-2-propenoic acid | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. images.thdstatic.com [images.thdstatic.com]

- 12. cognizancejournal.com [cognizancejournal.com]

- 13. impactfactor.org [impactfactor.org]

- 14. femaflavor.org [femaflavor.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel GABA Analogs from 3-(2-Thienyl)pentanedioic Acid

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Abstract

This document provides a comprehensive guide to the synthesis of novel γ-aminobutyric acid (GABA) analogs derived from 3-(2-thienyl)pentanedioic acid. Recognizing the therapeutic potential of GABA analogs in treating neurological disorders such as epilepsy, neuropathic pain, and anxiety, this guide outlines a strategic synthetic pathway to new chemical entities. The incorporation of a thienyl moiety is a design element inspired by established GABAergic modulators, aiming to explore new structure-activity relationships. This application note details a proposed synthesis of the precursor, 3-(2-thienyl)pentanedioic acid, followed by a robust protocol for its conversion into a protected GABA analog via a selective mono-functionalization and subsequent Curtius rearrangement. Detailed experimental procedures, characterization methods, and the underlying chemical principles are provided to enable researchers to replicate and adapt these methods for the discovery of new central nervous system (CNS) drug candidates.

Introduction: The Rationale for Thienyl-Substituted GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility is limited by its inability to cross the blood-brain barrier. Consequently, the development of lipophilic GABA analogs that can penetrate the CNS has been a cornerstone of neuropharmacology. Prominent examples, such as gabapentin and pregabalin, have achieved significant clinical success.

The strategic incorporation of a thiophene ring into pharmacologically active molecules is a well-established approach in medicinal chemistry. Thiophene is considered a bioisostere of a phenyl ring but with a smaller size and different electronic properties, which can lead to improved metabolic stability, and unique interactions with biological targets. Notably, the GABA uptake inhibitor tiagabine features thienyl groups, highlighting the potential of this heterocycle in modulating the GABAergic system.

This guide focuses on 3-(2-thienyl)pentanedioic acid as a versatile precursor for a new class of GABA analogs. The pentanedioic acid (glutaric acid) backbone provides a scaffold that, upon introduction of an amino group, mimics the GABA structure. The 3-thienyl substituent offers a novel chemical space to explore for potential interactions with GABA receptors, transporters, or metabolizing enzymes.

Proposed Synthetic Pathway Overview

The overall synthetic strategy is a multi-step process designed to be adaptable and based on well-established chemical transformations. The pathway can be summarized as follows:

-

Synthesis of the Precursor: Preparation of 3-(2-thienyl)pentanedioic acid via a Michael addition reaction.

-

Selective Mono-functionalization: Differentiation of the two carboxylic acid groups to allow for selective transformation of one.

-

Conversion to a Protected Amine: Transformation of one carboxylic acid group into a Boc-protected amine via the Curtius rearrangement.

-

Characterization: Analytical methods to confirm the structure and purity of the final product.

Application Notes and Protocols: A Novel Synthetic Route to Gabapentinoids Utilizing 3-(2-Thienyl)pentanedioic Acid

Abstract

This document provides a comprehensive guide for the synthesis of gabapentinoid compounds, a class of centrally acting anticonvulsant and analgesic agents. The described methodology employs 3-(2-Thienyl)pentanedioic acid as a versatile and accessible starting material. This novel synthetic strategy leverages the thiophene moiety as a latent isobutyl group, which is unmasked in the final step via Raney nickel desulfurization. The core of the synthesis involves the formation of a key monoamide intermediate, followed by a Hofmann rearrangement to construct the characteristic γ-aminobutyric acid (GABA) backbone. These protocols are designed for researchers and professionals in drug development and medicinal chemistry, offering a detailed, step-by-step approach with explanations of the underlying chemical principles.

Introduction

Gabapentinoids, such as gabapentin and pregabalin, are widely prescribed for the treatment of epilepsy, neuropathic pain, and generalized anxiety disorder. Their mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. The development of efficient and scalable synthetic routes to these valuable therapeutic agents is of significant interest to the pharmaceutical industry.

This application note details a strategic approach to the synthesis of a gabapentinoid scaffold, exemplified by the preparation of a pregabalin analogue, starting from 3-(2-Thienyl)pentanedioic acid. The use of the thienyl group as a precursor to the isobutyl side chain, characteristic of pregabalin, offers a unique and potentially advantageous alternative to existing synthetic methods. The key transformations include anhydride formation, selective mono-amidation, a Hofmann rearrangement, and a final desulfurization/hydrogenation step.

Scientific Rationale and Strategy

The core of this synthetic strategy lies in the retrosynthetic disconnection of the target gabapentinoid. The γ-amino acid structure is envisioned to arise from a Hofmann rearrangement of a 3-substituted glutaric acid monoamide. The isobutyl side chain of the target molecule is retrosynthetically traced back to a thiophene ring, which can be efficiently converted to the desired alkyl group via Raney nickel-catalyzed desulfurization and hydrogenation.[1][2][3] This approach allows for the manipulation of the core structure before the introduction of the sensitive amino group and the final aliphatic side chain.

Experimental Workflows and Protocols

Overall Synthetic Scheme

Caption: Overall synthetic workflow from the starting material to the final gabapentinoid.

Part 1: Synthesis of 3-(2-Thienyl)pentanedioic Anhydride

The initial step involves the cyclization of the dicarboxylic acid to its corresponding anhydride. This is a crucial step for the subsequent selective mono-amidation.

Protocol 1: Anhydride Formation

-

Reagents and Materials:

-

3-(2-Thienyl)pentanedioic acid

-

Acetic anhydride

-

Toluene (or other suitable aprotic solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

To a clean, dry round-bottom flask, add 3-(2-Thienyl)pentanedioic acid (1 equivalent).

-

Add acetic anhydride (1.5-2.0 equivalents) and a suitable solvent such as toluene to the flask. The use of a solvent is optional but can aid in temperature control and handling.

-

Heat the reaction mixture to reflux (typically 120-140°C) with continuous stirring.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the dissolution of the starting material. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 3-(2-Thienyl)pentanedioic anhydride can be used directly in the next step or purified by recrystallization or distillation under reduced pressure if necessary.

-

Causality Behind Experimental Choices:

-

Acetic Anhydride: This is a common and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids.[5]

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular dehydration reaction to proceed at a reasonable rate.

Part 2: Synthesis of 3-(2-Thienyl)pentanedioic Acid Monoamide

The selective opening of the anhydride ring with an amine source yields the crucial monoamide intermediate.

Protocol 2: Mono-amidation of the Anhydride

-

Reagents and Materials:

-

Procedure:

-

Dissolve the crude 3-(2-Thienyl)pentanedioic anhydride in a suitable organic solvent.

-

In a separate vessel, prepare a solution of aqueous ammonia.

-

Cool the ammonia solution in an ice bath to control the exothermicity of the reaction.

-

Slowly add the solution of the anhydride to the cold ammonia solution with vigorous stirring.[4] Maintain the temperature below 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

Acidify the reaction mixture to a pH of 2-3 with hydrochloric acid. This will precipitate the 3-(2-Thienyl)pentanedioic acid monoamide.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Causality Behind Experimental Choices:

-

Aqueous Ammonia: Provides the nucleophilic ammonia to open the anhydride ring, forming the amide and a carboxylate salt.

-

Low Temperature: The reaction is exothermic. Performing the addition at low temperature helps to control the reaction rate and minimize potential side reactions.

-

Acidification: Protonates the carboxylate to yield the neutral monoacid-monoamide product, which is typically a solid and can be isolated by filtration.

Part 3: Hofmann Rearrangement to the Gabapentinoid Precursor

This key step transforms the primary amide into a primary amine with one less carbon atom, forming the γ-amino acid core.[9][10][11]

Protocol 3: Hofmann Rearrangement

-

Reagents and Materials:

-

3-(2-Thienyl)pentanedioic acid monoamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or Sodium hypobromite (NaOBr) solution

-

Hydrochloric acid (HCl)

-

Reaction vessel with a stirrer, thermometer, and dropping funnel

-

Ice bath and heating capabilities

-

-

Procedure:

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0-5°C) solution of sodium hydroxide (4-5 equivalents) in water.

-

In a separate vessel, dissolve the 3-(2-Thienyl)pentanedioic acid monoamide (1 equivalent) in a cold aqueous solution of sodium hydroxide.

-

Slowly add the freshly prepared sodium hypobromite solution to the solution of the monoamide, maintaining the temperature below 10°C.

-

After the addition is complete, gradually heat the reaction mixture to 50-60°C and maintain this temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The resulting solution contains the hydrochloride salt of the thienyl-substituted gabapentinoid precursor. This can be isolated by evaporation of the solvent or used directly in the next step after extraction.

-

Causality Behind Experimental Choices:

-

Sodium Hypobromite: This is the oxidizing agent that converts the primary amide to an N-bromoamide, which is the key intermediate for the rearrangement.[9]

-

Excess Base: The reaction requires basic conditions to deprotonate the amide and the N-bromoamide intermediate.

-

Controlled Temperature: The initial formation of the N-bromoamide is performed at low temperature for stability. The subsequent rearrangement is promoted by gentle heating.

Part 4: Desulfurization and Hydrogenation to the Final Gabapentinoid

The final step unmasks the isobutyl side chain from the thiophene ring through catalytic desulfurization and hydrogenation.

Protocol 4: Raney Nickel Desulfurization

-

Reagents and Materials:

-

Procedure:

-

Dissolve the crude gabapentinoid precursor in a suitable solvent.

-

Carefully add the Raney nickel slurry to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon), as dry Raney nickel can be pyrophoric.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 50-80°C with vigorous stirring.

-

Monitor the reaction by observing the uptake of hydrogen and by TLC or LC-MS analysis. The reaction may take several hours to reach completion.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: The Raney nickel on the filter pad may be pyrophoric and should be kept wet and disposed of properly.

-

The filtrate contains the final gabapentinoid product. It can be isolated and purified by standard techniques such as crystallization, ion-exchange chromatography, or conversion to a suitable salt.

-

Causality Behind Experimental Choices:

-

Raney Nickel: This is a highly effective catalyst for the hydrogenolysis of carbon-sulfur bonds and the hydrogenation of the resulting aliphatic chain.[1][3]

-

Hydrogen Pressure and Temperature: These conditions are optimized to ensure efficient desulfurization and complete saturation of the resulting carbon chain.

Data Presentation

Table 1: Summary of Expected Yields and Purity

| Step | Product | Expected Yield (%) | Analytical Method for Purity Assessment |

| Anhydride Formation | 3-(2-Thienyl)pentanedioic anhydride | 85-95 | ¹H NMR, IR |

| Mono-amidation | 3-(2-Thienyl)pentanedioic acid monoamide | 70-85 | ¹H NMR, LC-MS |

| Hofmann Rearrangement | Thienyl-GABA analogue | 60-75 | LC-MS |

| Desulfurization/Hydrogenation | Final Gabapentinoid | 50-70 | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |

Note: Yields are indicative and may vary based on reaction scale and optimization.

Stereochemical Considerations

The synthetic route described herein produces a racemic mixture of the final gabapentinoid. For the synthesis of enantiomerically pure compounds such as (S)-pregabalin, a resolution step or an asymmetric synthesis approach would be required. Chiral resolution of the 3-substituted glutaric acid monoamide intermediate using a chiral amine is a common strategy.[5] Alternatively, asymmetric synthesis methods, such as enzymatic desymmetrization of the corresponding imide, could be employed to obtain the desired enantiomer.[13]

Conclusion

The presented application notes and protocols outline a viable and innovative synthetic pathway to gabapentinoid structures, utilizing 3-(2-Thienyl)pentanedioic acid as a key starting material. This approach is characterized by the strategic use of a thiophene ring as a masked isobutyl group, which is revealed in the final synthetic step. The detailed protocols provide a solid foundation for researchers to explore this novel route and to potentially develop more efficient and scalable syntheses of this important class of therapeutic agents.

References

- US20190152894A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google P

- CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google P

-

A Process For The Preparation Of Pregabalin - QuickCompany. (URL: [Link])

-

Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - SciSpace. (URL: [Link])

-

WO/2018/001148 METHOD FOR PREPARING PREGABALIN INTERMEDIATE 3-ISOBUTYLGLUTARIC ACID MONOAMIDE - WIPO Patentscope. (URL: [Link])

-

Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Eureka. (URL: [Link])

- pregabalin. (Source: Provided search results, specific URL not available)

-

Desymmetric hydrolysis of prochiral imide for S-pregabalin synthesis by rationally designed d-hydantoinase - Green Chemistry (RSC Publishing). (URL: [Link])

- WO2009004643A2 - An improved process for preparation of (s)

-

Raney nickel - Wikipedia. (URL: [Link])

-

The Role of Raney Nickel in Organic Chemistry - Oreate AI Blog. (URL: [Link])

-

Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages - ResearchGate. (URL: [Link])

-

Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. (URL: [Link])

-

WO/2007/127309 PROCESSES FOR THE SYNTHESIS OF 3-ISOBUTYLGLUTARIC ACID. (URL: [Link])

-

Hofmann rearrangement - Wikipedia. (URL: [Link])

-

Reagent Friday: Raney Nickel - Master Organic Chemistry. (URL: [Link])

-

Raney nickel desulfurization - Britannica. (URL: [Link])

-

Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs | Request PDF - ResearchGate. (URL: [Link])

-

Hofmann Rearrangement - Chemistry Steps. (URL: [Link])

Sources

- 1. Raney nickel - Wikipedia [en.wikipedia.org]

- 2. The Role of Raney Nickel in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 3. organicreactions.org [organicreactions.org]

- 4. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 5. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 6. US20190152894A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Eureka | Patsnap [eureka.patsnap.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

Application Note: Catalytic Reduction Architectures for 3-(2-Thienyl)glutaric Acid Intermediates

This Application Note is designed for researchers and process chemists involved in the synthesis of Duloxetine and related thiophene-based pharmaceutical intermediates. It addresses the specific challenge of catalytically reducing sulfur-containing precursors without deactivating the catalyst.

Strategic Overview: The "Thiophene Paradox"

The synthesis of 3-(2-thienyl)glutaric acid —a critical backbone for Duloxetine-type SNRIs—often hinges on the reduction of unsaturated precursors such as 3-(2-thienyl)glutaconic acid or the asymmetric reduction of 4-(2-thienyl)-4-oxobutanoic acid derivatives.[1]

The core technical challenge is the "Thiophene Paradox" :

-

Requirement: You must reduce a C=C or C=O bond adjacent to a thiophene ring.[1]

-

Constraint: Thiophene sulfur possesses lone pair electrons that bind irreversibly to the active sites of standard transition metal catalysts (Pd, Pt, Ni), acting as a potent catalyst poison .

This guide details three distinct protocols designed to overcome sulfur poisoning: High-Loading Heterogeneous Catalysis , Biocatalytic Ene-Reduction , and Asymmetric Transfer Hydrogenation .[1]

Chemical Pathway Visualization

The following diagram outlines the two primary reduction routes covered in this guide: Route A (Alkene Reduction) and Route B (Keto-Reduction).

Figure 1: Synthetic entry points for 3-(2-thienyl)glutaric acid.[1] Protocol A/B focuses on the alkene reduction of the glutaconic intermediate.

Protocol A: Modified Heterogeneous Hydrogenation (Pd/C)

Principle: Standard Pd/C catalysts are rapidly deactivated by thiophene sulfur.[1] To force the reduction of the exocyclic double bond in 3-(2-thienyl)glutaconic acid without hydrogenating the thiophene ring itself, we utilize a high-pressure / high-loading strategy with a polar protic solvent to weaken S-metal adsorption.[1]

Materials

-

Substrate: 3-(2-Thienyl)glutaconic acid (0.1 mol).

-

Catalyst: 10% Pd/C (Unreduced, 50% water wet). Note: Use 10 wt% loading relative to substrate mass, significantly higher than the standard 1-2%.

-

Solvent: Methanol (HPLC Grade) or Ethanol/Water (9:1).[1]

-

Reagent: Hydrogen gas (

), 99.999%.

Step-by-Step Methodology

-

Inerting: Charge the autoclave with the substrate and Methanol (10 mL/g substrate). Purge with

(3 cycles) to remove oxygen, which exacerbates poisoning. -

Catalyst Addition: Under

flow, add the Pd/C catalyst.-

Critical: Do not premix catalyst and substrate for long periods without

; thiophene will occupy active sites.

-

-

Pressurization: Charge

to 20–30 bar (290–435 psi) .-

Why: High hydrogen pressure increases the surface coverage of hydride species, competitively displacing the sulfur lone pairs.

-

-

Reaction: Heat to 50–60°C and stir vigorously (1000 rpm).

-

Workup: Filter hot through a Celite pad to remove Pd/C. Wash the pad with warm methanol.

-

Safety: The spent catalyst is pyrophoric and likely contains adsorbed sulfur species. Keep wet at all times.[1]

-

Performance Data:

| Parameter | Standard Conditions | Optimized Thiophene Conditions |

|---|---|---|

| Catalyst Loading | 1–2 wt% | 10–15 wt% |

| Pressure | 1–5 bar | 20–30 bar |

| Conversion | < 20% (Poisoned) | > 95% |

| Selectivity | N/A | > 98% (No ring reduction) |[1]

Protocol B: Biocatalytic Ene-Reduction (Green Chemistry)

Principle: Unlike metal catalysts, enzymes (Ene-Reductases) are not "poisoned" by sulfur.[1] Strains such as Yarrowia lipolytica or Saccharomyces cerevisiae can selectively reduce the

Materials

-

Biocatalyst: Yarrowia lipolytica KCh 71 (or commercial Ene-Reductase kit).[1]

-

Buffer: Phosphate buffer (pH 6.5–7.0).

-

Co-factor: Glucose (as energy source for NADH regeneration).[1]

-

Substrate: 3-(2-Thienyl)glutaconic acid (dissolved in minimal DMSO).

Step-by-Step Methodology

-

Inoculum Prep: Cultivate yeast strain in YPG medium (1% yeast extract, 1% peptone, 2% glucose) at 28°C for 48 hours.

-

Harvesting: Centrifuge biomass (5000 rpm, 10 min) and wash with phosphate buffer. Resuspend to a density of 0.1 g/mL.

-

Biotransformation:

-

Add substrate (dissolved in DMSO, max 2% v/v final concentration) to the cell suspension.

-

Add Glucose (2% w/v) to drive the cofactor recycling.

-

-

Incubation: Shake at 150 rpm, 30°C for 6–24 hours.

-

Extraction: Acidify to pH 2 with HCl (to protonate the dicarboxylic acid). Extract 3x with Ethyl Acetate.[1]

-

Purification: Evaporate solvent. Recrystallize from water/ethanol.[1]

Advantages:

-

Zero Catalyst Poisoning: Sulfur does not inhibit the enzyme.

-

Ambient Conditions: No high-pressure hydrogen required.[1]

-

Selectivity: 100% chemoselective for the alkene; the thiophene ring is never touched.

Protocol C: Homogeneous Asymmetric Transfer Hydrogenation (ATH)

Principle: For precursors like 4-(2-thienyl)-4-oxobutanoic acid , creating a chiral alcohol intermediate requires precision.[1] We use a Ruthenium-TsDPEN catalyst with Formic Acid/Triethylamine as the hydrogen source.[1] This avoids

Materials

-

Catalyst: RuCl (1 mol%).[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

-

Solvent: Dichloromethane (DCM) or DMF.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the keto-acid precursor in DCM.

-

Catalyst Charge: Add the Ru-catalyst under Argon.

-

Initiation: Add the HCOOH/Et3N mixture dropwise at 0°C.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours.

-

Note: The evolution of

gas indicates the reaction is proceeding.

-

-

Quench: Add water, separate the organic layer, and wash with saturated

.

Troubleshooting & Optimization

The "S-Poisoning" Diagnostic Table

If reaction stalls, use this matrix to identify the cause:

| Symptom | Probable Cause | Corrective Action |

| Immediate Stall (<10% conv.) | Irreversible S-adsorption on Metal | Increase catalyst loading to 20 wt%; Switch to Protocol B (Biocatalysis). |

| Ring Reduction (Over-reduction) | Pressure too high / Catalyst too active | Reduce pressure to 10 bar; Switch from Pd/C to sulfided Pt/C. |

| Leaching (Colored product) | Pd-Thiophene complex formation | Use metal scavengers (SiliaMetS® Thiol) during workup.[1] |

Diagram: Mechanism of Competitive Inhibition

Figure 2: Competitive adsorption mechanism.[1] High H2 pressure is required to outcompete sulfur binding.

References

-

Biocatalytic Reduction of Thiophene-Chalcones: Luzny, M. et al. (2019).[1] Effective Hydrogenation of 3-(2"-furyl)- and 3-(2"-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures. Molecules, 24(17), 3185.[4] [Link]

-

Duloxetine Intermediate Synthesis (Patent): Chen, X. et al. (2018).[1] Synthesis method of duloxetine intermediate. CN108341797B.[1]

-

Thiophene Poisoning Mechanisms: Luo, Q. et al. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines. Journal of the American Chemical Society. [Link][1]

Sources

- 1. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN108341797B - Synthesis method of duloxetine intermediate - Google Patents [patents.google.com]

- 4. Effective Hydrogenation of 3-(2"-furyl)- and 3-(2"-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalization of the thiophene ring in pentanedioic acid scaffolds

Application Note: Functionalization of Thiophene Rings in Pentanedioic Acid Scaffolds

Executive Summary & Strategic Context

The integration of thiophene rings into pentanedioic acid (glutaric acid) scaffolds creates a versatile pharmacophore often explored in the development of HCV NS5B polymerase inhibitors , metabolic disease modulators (e.g., P2Y12 antagonists), and peptidomimetics. The thiophene moiety serves as a bioisostere for phenyl rings, offering improved solubility and distinct electronic properties, while the pentanedioic acid tail provides critical hydrogen-bonding interactions with polar residues (e.g., Arginine/Lysine) in enzyme active sites.

This guide addresses the primary synthetic challenge: Regioselective functionalization of the thiophene core without compromising the integrity of the labile dicarboxylic acid side chains. We present a self-validating workflow moving from scaffold construction to late-stage diversification via Cross-Coupling and C-H activation.

Strategic Analysis: Reactivity & Regiochemistry[1][2][3][4]

Before initiating synthesis, one must map the electronic landscape of the scaffold. The thiophene ring is electron-rich (π-excessive), making it highly susceptible to electrophilic aromatic substitution (EAS).

-

The Scaffold: We assume a core structure of 3-(thiophen-2-yl)pentanedioic acid or its protected diester.

-

Reactivity Hierarchy:

-

C5 Position (α-position): Most reactive site for electrophilic attack (halogenation, lithiation) due to stabilization of the intermediate by sulfur.

-

C3/C4 Positions (β-positions): Less reactive. Functionalization here usually requires blocking the α-positions or using specific directing groups.

-

The Glutaric Tail: If unprotected, the carboxylic acids will quench organolithium reagents. Crucial Rule: Always protect as dimethyl or diethyl esters during metalation steps.

-

Visualization: Regioselectivity Decision Tree

Figure 1: Decision matrix for selecting the synthetic pathway based on the desired substitution pattern on the thiophene ring.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (The "Backbone")

Context: Creating the 3-(thiophen-2-yl)pentanedioic acid core via Knoevenagel/Michael addition.

-

Reagents: Thiophene-2-carbaldehyde, Diethyl malonate, Piperidine (cat.), Ethanol.

-

Step 1 (Condensation): Reflux thiophene-2-carbaldehyde (1.0 eq) with diethyl malonate (2.2 eq) and piperidine (0.1 eq) in EtOH.

-

Step 2 (Michael Addition/Hydrolysis/Decarboxylation): The intermediate is treated with ethanolic KOH followed by acidification (HCl) and heat.

-

Result: 3-(Thiophen-2-yl)pentanedioic acid.

-

Validation: 1H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the glutaric CH2 multiplets (~2.6-2.8 ppm).

Protocol B: Regioselective C5-Bromination (The Gateway)

Context: Installing a handle for cross-coupling at the most reactive position.

Reagents:

-

Substrate: Diethyl 3-(thiophen-2-yl)pentanedioate (Ester protection is mandatory).

-

Brominating Agent: N-Bromosuccinimide (NBS).

-

Solvent: DMF or Acetonitrile (ACN).

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the diester substrate in 5 mL of anhydrous DMF. Cool to 0°C.

-

Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Reasoning: Slow addition prevents poly-bromination.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour into ice-water. Extract with EtOAc (3x). Wash organics with brine and water to remove DMF.

-

Purification: Silica gel chromatography.

-

Self-Validating Check: In 1H NMR, the thiophene region will simplify. The C5-H doublet (typically ~7.2 ppm) will disappear, leaving only the C3/C4 signals.

Protocol C: Suzuki-Miyaura Cross-Coupling

Context: Attaching aryl/heteroaryl groups to the C5 position.

Reagents:

-

Substrate: C5-Bromo thiophene diester (from Protocol B).

-

Boronic Acid: R-B(OH)2 (1.5 eq).

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%). Reasoning: Robust catalyst, resistant to oxidation compared to Pd(PPh3)4.

-

Base: K2CO3 (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

-

Degassing: In a microwave vial or pressure tube, combine substrate, boronic acid, and base. Add solvents.[1][2] Sparge with Argon for 10 minutes. Critical: Oxygen ruins the catalytic cycle.

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under Argon flow. Cap immediately.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Workup: Filter through Celite to remove Pd black. Concentrate filtrate.[1]

-

Hydrolysis (Optional): If the free acid is required, treat with LiOH (THF/H2O) at RT.

Data & Optimization Guide

Table 1: Catalyst & Solvent Screening for Thiophene Coupling

| Parameter | Condition A (Standard) | Condition B (Sterically Hindered) | Condition C (Green/Scale-up) |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Pd2(dba)3 + XPhos | Pd(OAc)2 + TPPTS |

| Base | K2CO3 (aq) | K3PO4 (anhydrous) | Na2CO3 |

| Solvent | Dioxane/H2O (4:1) | Toluene/H2O (10:1) | Water/Ethanol |

| Temp | 90°C | 110°C | 80°C |

| Yield | 85-95% | 70-85% | 60-75% |

| Note | Best for general arylation. | Required for ortho-substituted boronic acids. | Water-soluble phosphine ligand required. |

Troubleshooting Matrix

-

Problem: Homocoupling of boronic acid (R-R dimer).

-

Cause: Too much oxygen or slow oxidative addition.

-

Fix: Degas longer; switch to Pd(PPh3)4; add dropwise boronic acid.

-

-

Problem: Protodebromination (Reversion to starting material).

-

Cause: Hydride source in solvent or excessive heat.

-

Fix: Use anhydrous dioxane; lower temperature.

-

Advanced Pathway: Direct C-H Activation

For late-stage functionalization without pre-halogenation, Pd-catalyzed C-H activation is superior.

Mechanism: The carboxylate groups on the glutaric tail can potentially act as weak directing groups, but the inherent nucleophilicity of Thiophene C5 usually dominates.

Figure 2: Direct C-H arylation workflow utilizing Silver (Ag) salts as oxidants to regenerate Pd(II).

Protocol:

-

Mix Diester (1 eq), Aryl Iodide (1.5 eq), Pd(OAc)2 (10 mol%), Ag2CO3 (2 eq).

-

Solvent: DMSO or DMF.

-

Heat: 100-120°C.

-

Note: This avoids the bromination step but requires careful purification of silver residues.

References

-

HCV NS5B Inhibitor Scaffolds

-

Thiophene C-H Activation

-

Sequential Regioselective C-H Functionalization of Thiophenes.[9] J. Am. Chem. Soc. 2016.

-

-

Suzuki Coupling on Thiophenes

-

Glutaric Acid Synthesis

- Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Bayero Journal of Pure and Applied Sciences.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tch.ucsd.edu [tch.ucsd.edu]

- 7. HCV NS5B polymerase inhibitors 1: Synthesis and in vitro activity of 2-(1,1-dioxo-2H-[1,2,4]benzothiadiazin-3-yl)-1-hydroxynaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Thienyl)glutaric Acid via Recrystallization

Welcome to the comprehensive technical support guide for the purification of 3-(2-Thienyl)glutaric acid by recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification outcomes.

Introduction to Recrystallization of 3-(2-Thienyl)glutaric Acid

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the surrounding solution, known as the mother liquor.[2][3]

3-(2-Thienyl)glutaric acid, a dicarboxylic acid, presents unique challenges and considerations during its purification. Understanding its physicochemical properties is paramount to developing a robust recrystallization protocol.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3-(2-Thienyl)glutaric acid, providing potential causes and actionable solutions.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent

-

Possible Cause: The selected solvent is inappropriate for dissolving 3-(2-Thienyl)glutaric acid, even at elevated temperatures. The principle of "like dissolves like" is a useful starting point; polar solvents are generally better for polar compounds like dicarboxylic acids.

-

Troubleshooting Steps:

-

Increase Solvent Volume: Gradually add more hot solvent in small increments until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.[3]

-

Select a More Polar Solvent: If the compound remains insoluble, a more polar solvent may be necessary. Water, or a mixture of an alcohol (like ethanol) and water, is often a good choice for dicarboxylic acids.[4]

-

Perform Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, test the solubility of a small amount of the crude product in various hot solvents to identify the most suitable one.[1]

-

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

-

Possible Cause: The boiling point of the solvent is higher than the melting point of 3-(2-Thienyl)glutaric acid or its impurities, causing the compound to melt rather than dissolve.[4][5] This can also occur if the compound is significantly impure.[6]

-

Troubleshooting Steps:

-

Re-dissolve and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[6][7]

-

Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[2]

-

Issue 3: No Crystal Formation Upon Cooling

-

Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the solution is supersaturated but requires nucleation to initiate crystallization.[6]

-

Troubleshooting Steps:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for crystal nucleation.[3][6]

-

Seeding: Add a tiny "seed" crystal of pure 3-(2-Thienyl)glutaric acid to the solution. This provides a template for crystal growth.[3][6]

-

-

Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6][7]

-

Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease the solubility of the compound.[2]

-

Issue 4: Low Yield of Purified Crystals

-

Possible Cause: Several factors can contribute to a low recovery of the purified product.

-

Troubleshooting Steps:

-

Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Any excess solvent will retain more of the desired compound in the mother liquor upon cooling.[3]

-

Ensure Complete Cooling: Allow the solution to cool to room temperature slowly and then in an ice bath to maximize crystal precipitation.[2]

-

Avoid Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

-

Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[3]

-

Issue 5: Purified Crystals are Still Colored

-

Possible Cause: The presence of colored impurities that co-crystallize with the product or are adsorbed onto the crystal surface.[4]

-

Troubleshooting Steps:

-

Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb the desired product, leading to a lower yield.[2][4]

-

Perform a Second Recrystallization: A second recrystallization of the purified crystals can further improve purity and remove residual color.[4]

-

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 3-(2-Thienyl)glutaric acid?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For dicarboxylic acids like 3-(2-Thienyl)glutaric acid, polar protic solvents are often good candidates. Water or a mixture of ethanol and water are commonly effective.[4] Small-scale solubility tests are the most reliable way to determine the optimal solvent for your specific sample.[1]

Q2: What are the expected melting point and appearance of pure 3-(2-Thienyl)glutaric acid?

A2: While the exact melting point can vary slightly, literature values for similar compounds suggest a sharp melting point is indicative of high purity. For instance, the related compound 3-(2-thienyl)propanoic acid has a reported melting point of 58-60°C after recrystallization from water.[8] Pure 3-(2-Thienyl)glutaric acid should appear as colorless or white crystals.[9]

Q3: How can I determine the purity of my recrystallized 3-(2-Thienyl)glutaric acid?

A3: The purity of the recrystallized product can be assessed by several methods:

-

Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

-

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.

Q4: What are common impurities in crude 3-(2-Thienyl)glutaric acid?

A4: The nature of impurities depends heavily on the synthetic route used to prepare the compound. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For example, in the synthesis of similar glutaric acid derivatives, incompletely reacted intermediates can be a source of contamination.

Experimental Workflow & Data

Standard Recrystallization Protocol for 3-(2-Thienyl)glutaric Acid

-

Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., water, or an ethanol/water mixture).

-

Dissolution: Place the crude 3-(2-Thienyl)glutaric acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[2] Add more hot solvent dropwise until the solid is completely dissolved.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[3]

-

Drying: Dry the purified crystals to a constant weight.[10]

Data Summary Table

| Parameter | Recommended Value/Observation | Rationale |

| Solvent Choice | Water, Ethanol/Water | Polar solvents are suitable for dicarboxylic acids.[4] |

| Crude:Solvent Ratio | ~1 g : 10-20 mL (initial) | Use the minimum volume of hot solvent for dissolution to maximize yield.[3] |

| Cooling Rate | Slow cooling to room temp, then ice bath | Slow cooling promotes the formation of larger, purer crystals.[7] |

| Washing Solvent | Ice-cold recrystallization solvent | Minimizes dissolution of the purified product during washing.[3] |

| Expected Appearance | Colorless to white crystals | Indicates removal of colored impurities. |

Visual Diagrams

Caption: Troubleshooting logic for common recrystallization problems.

References

- Benchchem. (n.d.). Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification.

- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Unknown. (n.d.). RECRYSTALLISATION.

- Unknown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

- Unknown. (n.d.). Recrystallization.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- Unknown. (n.d.). Experiment 2: Recrystallization.

- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

-

PubChem. (n.d.). Glutaric Acid. Retrieved from [Link]

- PrepChem.com. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid.

- Unknown. (n.d.). Chem 267. Recrystallization - Part 2.

Sources

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. athabascau.ca [athabascau.ca]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. people.chem.umass.edu [people.chem.umass.edu]

Technical Support Center: Troubleshooting Decarboxylation Issues in Glutaric Acid Derivatives

Welcome to the technical support center for the decarboxylation of glutaric acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

I. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you may encounter during the decarboxylation of glutaric acid and its derivatives. Each issue is presented in a question-and-answer format, offering explanations and actionable solutions.

Q1: My decarboxylation reaction is sluggish or incomplete. What are the primary factors to investigate?

An incomplete decarboxylation can be a significant roadblock. The issue often lies in one or more of the following areas:

-

Insufficient Thermal Energy: Decarboxylation is a thermally driven process.[1][2] For many glutaric acid derivatives, especially those lacking a β-keto or other activating group, high temperatures (often >150 °C) are necessary to overcome the activation energy barrier.[3]

-

Inappropriate Reaction Medium: The choice of solvent is critical. For thermal decarboxylations without a specific catalyst, high-boiling point, polar aprotic solvents like DMSO or DMF can be effective.[1] However, for certain substrates, running the reaction "neat" (without solvent) at elevated temperatures can be a successful strategy.[3]

-

Structural Hindrance: The structure of the glutaric acid derivative itself plays a major role. Gem-dicarboxylic acids (both carboxyl groups on the same carbon) and β-keto acids are significantly easier to decarboxylate due to the ability to form a stable cyclic transition state.[4][5][6] Derivatives lacking these features will require more forcing conditions.

Troubleshooting Protocol: Optimizing Thermal Decarboxylation

-

Temperature Gradient Study: Begin by systematically increasing the reaction temperature in 10-20 °C increments. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to identify the optimal temperature for your specific substrate.

-

Solvent Screening: If the reaction is still incomplete at higher temperatures, consider screening different high-boiling point solvents. If solubility is not an issue, attempting the reaction neat may provide the necessary thermal energy transfer.

-

Reaction Time Extension: Some decarboxylations are simply slow. Extend the reaction time, taking aliquots periodically to assess completion and check for potential side product formation.

Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side reactions can drastically reduce your yield and complicate purification. The nature of the side products provides clues to the underlying problem.

-

Dehydration and Anhydride Formation: When heating dicarboxylic acids, intramolecular dehydration to form a cyclic anhydride is a common side reaction, especially for glutaric acid itself.

-

Polymerization: For certain derivatives, such as those with activated double bonds, polymerization can compete with decarboxylation, particularly at high temperatures.[3]

-

Hydrolysis of Ester or Nitrile Groups: If your glutaric acid derivative contains ester or nitrile functionalities, these can be susceptible to hydrolysis under the reaction conditions, especially if water is present.[1]

Strategies for Minimizing Side Products:

-